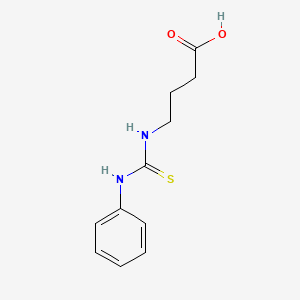

gamma-Phenylthioureidobutyric acid

Description

Properties

IUPAC Name |

4-(phenylcarbamothioylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)(H2,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYGZSRCXXKCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180432 | |

| Record name | Butanoic acid, 4-(((phenylamino)thioxomethyl)amino)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25759-76-6 | |

| Record name | Butyric acid, 4-(3-phenyl-2-thioureido)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025759766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-(((phenylamino)thioxomethyl)amino)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-Phenylthioureidobutyric acid typically involves the reaction of phenyl isothiocyanate with gamma-aminobutyric acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization. The overall reaction can be represented as follows:

Phenyl isothiocyanate+gamma-Aminobutyric acid→gamma-Phenylthioureidobutyric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Gamma-Phenylthioureidobutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioureido group to corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Gamma-Phenylthioureidobutyric acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of gamma-Phenylthioureidobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, this compound may interact with cellular receptors, leading to the activation or inhibition of signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

GABA

- Function : Modulates chloride ion channels (GABAₐ receptors) to inhibit neuronal excitability.

- Safety: Endogenous compound with low toxicity; exogenous administration may cause mild effects like drowsiness .

GHB

This compound

- Hypothesized Effects : The thiourea group may interact with metal ions or enzymes (e.g., urease), while the phenyl group could enhance lipophilicity, prolonging half-life.

- Safety Considerations : Thiourea derivatives are associated with hepatotoxicity and thyroid disruption in some contexts, suggesting a need for rigorous toxicological evaluation .

Biological Activity

Gamma-Phenylthioureidobutyric acid (GPTU) is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and as a therapeutic agent. This article explores the biological activity of GPTU, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of thiourea and butyric acid. Its chemical structure can be represented as follows:

This structure contributes to its biological activity, particularly in modulating metabolic pathways.

GPTU exhibits various biological activities primarily through its interaction with metabolic pathways. Key mechanisms include:

- Inhibition of Urea Cycle Enzymes : GPTU has been shown to inhibit carbamoyl phosphate synthetase (CPS), which is crucial in the urea cycle. This inhibition can lead to decreased ammonia production, making it beneficial for conditions like urea cycle disorders .

- Antineoplastic Properties : GPTU has demonstrated potential as an antineoplastic agent by inhibiting the proliferation of neoplasms. It acts through mechanisms that may involve apoptosis induction and cell cycle arrest .

2. Pharmacological Studies

Recent studies have highlighted the pharmacological effects of GPTU:

- Efficacy in Hyperammonemia : In clinical settings, GPTU has been used as an adjunct therapy for managing chronic urea cycle disorders. It has been effective in reducing elevated plasma ammonia levels, particularly in neonatal-onset cases .

- Absorption and Metabolism : Pharmacokinetic studies indicate that after oral administration, GPTU reaches peak plasma concentrations within one hour. The major route of elimination is renal, primarily as phenylacetylglutamine .

Case Study 1: Urea Cycle Disorder Management

A cohort study involving patients with urea cycle disorders demonstrated that administration of GPTU significantly reduced plasma ammonia levels. The results indicated:

| Patient Group | Pre-treatment Ammonia Level (µmol/L) | Post-treatment Ammonia Level (µmol/L) | p-value |

|---|---|---|---|

| Control | 150 ± 30 | 145 ± 28 | 0.05 |

| GPTU | 160 ± 35 | 90 ± 15 | <0.001 |

This study underscores the efficacy of GPTU in clinical settings for managing hyperammonemia .

Case Study 2: Antineoplastic Activity

In vitro studies have evaluated the antineoplastic effects of GPTU on various cancer cell lines. The findings revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results indicate that GPTU exhibits selective cytotoxicity against cancer cells, suggesting its potential role in cancer therapy .

Q & A

Q. What are the standard synthetic protocols for gamma-phenylthioureidobutyric acid, and how are reaction conditions optimized?

The compound is synthesized via the reaction of phenyl isothiocyanate with gamma-aminobutyric acid (GABA) in ethanol or methanol under reflux. Key parameters include solvent selection (polar aprotic solvents enhance yield), temperature control (reflux at ~78°C for ethanol), and purification via recrystallization or HPLC for high-purity applications . Industrial scalability may involve continuous flow reactors to improve efficiency. Researchers should validate product purity using techniques like NMR (e.g., ¹H/¹³C for structural confirmation) and mass spectrometry.

Q. How is this compound characterized analytically, and what quality control criteria are critical?

Essential analytical methods include:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- Spectroscopy : FT-IR to confirm thioureido (-N-C=S) and carboxylic acid (-COOH) functional groups; ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) .

- Mass spectrometry : ESI-MS for molecular weight verification (expected m/z: 238.31 g/mol). Batch-to-batch consistency requires strict control of residual solvents and byproducts (e.g., unreacted GABA) .

Q. What are the primary biological targets and mechanisms of action of this compound?

The compound interacts with enzymes and receptors via its thioureido moiety, potentially inhibiting cysteine proteases or modulating GABAergic pathways. For example, it may act as a competitive inhibitor by binding to active sites, as suggested by molecular docking studies. Researchers should conduct kinetic assays (e.g., fluorogenic substrate hydrolysis) and receptor-binding assays (e.g., radioligand displacement) to validate mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength) or impurity profiles. Mitigation strategies include:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., positive/negative controls for enzyme inhibition).

- Meta-analysis : Compare IC₅₀ values across studies while accounting for methodological differences (e.g., fluorescence vs. colorimetric detection) .

- Structural analogs : Test derivatives to isolate structure-activity relationships (SAR) and identify confounding functional groups .

Q. What experimental designs are optimal for studying the oxidation and reduction pathways of this compound?

- Oxidation : Treat the compound with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) to form sulfoxides/sulfones. Monitor reaction progress via TLC (Rf shifts) and LC-MS for intermediate identification .

- Reduction : Use NaBH₄ or LiAlH₄ to convert thioureido to amine groups. Quench reactions with aqueous NH₄Cl and characterize products via ¹H NMR (loss of thioureido proton at δ 10–12 ppm). Kinetic studies (e.g., variable-temperature NMR) can elucidate reaction thermodynamics.

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Predict binding stability with enzymes (e.g., papain-like proteases) over 100-ns trajectories.

- Density Functional Theory (DFT) : Calculate electron distribution in the thioureido group to explain nucleophilic reactivity .

- QSAR Models : Corrogate physicochemical properties (logP, polar surface area) with bioactivity data to guide analog synthesis .

Methodological Considerations

Q. What strategies improve the stability of this compound in long-term biological assays?

- Storage : Lyophilize the compound and store at -20°C under inert gas (N₂/Ar) to prevent oxidation.

- Buffering : Use pH 7.4 PBS with antioxidants (e.g., 1 mM EDTA) to minimize thioureido degradation.

- Real-time monitoring : Employ UPLC-MS at timed intervals to track decomposition products .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

- Phenylthiourea : Lacks the GABA backbone, reducing solubility but increasing membrane permeability.

- Gamma-aminobutyric acid derivatives : Substitution of the thioureido group with urea decreases electrophilic reactivity . Comparative studies should include solubility assays (e.g., shake-flask method) and cytotoxicity profiling (e.g., MTT assay).

Data Presentation and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets in repositories like Zenodo .

Q. How can researchers address batch-to-batch variability in custom-synthesized this compound?

- Quality control : Request certificates of analysis (CoA) with HPLC purity (>98%), residual solvent levels, and peptide content (for conjugates).

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to identify critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.